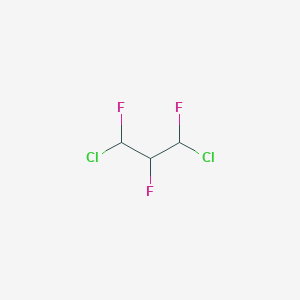

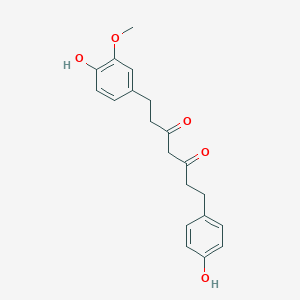

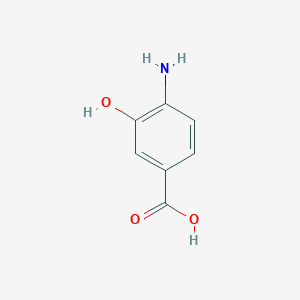

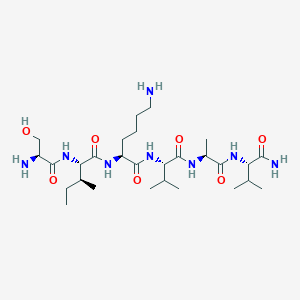

![molecular formula C21H24N2O7S B142431 (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine CAS No. 155444-07-8](/img/structure/B142431.png)

(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine, also known as MT-2, is a synthetic peptide hormone that is commonly used in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH), which is a hormone that regulates skin pigmentation and appetite. MT-2 has been found to have a wide range of potential applications in scientific research, including in the study of melanoma, obesity, and sexual dysfunction.

Mechanism Of Action

(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine works by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) in the body. MC1R is the primary receptor that (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine binds to, and it is expressed on melanocytes (cells that produce melanin) and other cells in the body. When (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine binds to MC1R, it activates a signaling pathway that leads to increased production of melanin in skin cells.

Biochemical And Physiological Effects

(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have a number of biochemical and physiological effects in the body. In addition to its effects on skin pigmentation, (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have potent appetite-suppressing effects and may have potential as a treatment for obesity. (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has also been found to have potential as a treatment for sexual dysfunction, as it has been found to increase sexual arousal and desire in both men and women.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine in scientific research is that it is a highly specific ligand for melanocortin receptors, which allows for precise manipulation of the signaling pathways involved in melanin production and other physiological processes. However, one limitation of using (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine in lab experiments is that it is relatively expensive and difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research on (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine. One area of interest is in the development of new drugs based on the structure of (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine that may have improved efficacy and fewer side effects. Another area of interest is in the development of new applications for (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine, such as in the treatment of autoimmune disorders or in the regulation of circadian rhythms. Finally, further research is needed to fully understand the mechanisms of action of (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine and its potential effects on human health.

Synthesis Methods

(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine is typically synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are added in a specific order, dictated by the desired sequence of the final peptide. After the peptide chain has been synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have a wide range of potential applications in scientific research. One of the most well-known applications of (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine is in the study of melanoma. (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to have potent anti-tumor effects in melanoma cell lines and animal models. In addition, (E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine has been found to increase the production of melanin in skin cells, which may have implications for the treatment of skin disorders such as vitiligo.

properties

CAS RN |

155444-07-8 |

|---|---|

Product Name |

(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine |

Molecular Formula |

C21H24N2O7S |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine |

InChI |

InChI=1S/C17H20N2O3S.C4H4O4/c1-18-11-12-22-17-13-7-3-5-9-15(13)19(2)23(20,21)16-10-6-4-8-14(16)17;5-3(6)1-2-4(7)8/h3-10,17-18H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

HAKVMBUEJMNLIJ-WLHGVMLRSA-N |

Isomeric SMILES |

CNCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C.C(=C/C(=O)O)\C(=O)O |

SMILES |

CNCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CNCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C.C(=CC(=O)O)C(=O)O |

synonyms |

Ethanamine, 2-((6,11-dihydro-6-methyldibenzo(c,f)thiazepin-11-yl)oxy)- N-methyl-, 5,5-dioxide(Z)-2-butenedioate (1:1) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.